6-Ethyloctahydropyrrolo[3,4-B]pyridine

Lipophilicity Drug-likeness Medicinal chemistry

6-Ethyloctahydropyrrolo[3,4-B]pyridine (CAS 1141669-88-6, molecular formula C₉H₁₈N₂, molecular weight 154.25 g/mol) is a saturated bicyclic heterocycle belonging to the octahydropyrrolo[3,4-b]pyridine class. The compound features a fused pyrrolidine–piperidine core bearing an N-ethyl substituent at the 6-position of the pyrrolidine ring.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 1141669-88-6
Cat. No. B1505746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyloctahydropyrrolo[3,4-B]pyridine
CAS1141669-88-6
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCN1CC2CCCNC2C1
InChIInChI=1S/C9H18N2/c1-2-11-6-8-4-3-5-10-9(8)7-11/h8-10H,2-7H2,1H3
InChIKeyFZQMPENIEFPXAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyloctahydropyrrolo[3,4-B]pyridine (CAS 1141669-88-6): Procurement-Relevant Physicochemical and Structural Baseline


6-Ethyloctahydropyrrolo[3,4-B]pyridine (CAS 1141669-88-6, molecular formula C₉H₁₈N₂, molecular weight 154.25 g/mol) is a saturated bicyclic heterocycle belonging to the octahydropyrrolo[3,4-b]pyridine class [1]. The compound features a fused pyrrolidine–piperidine core bearing an N-ethyl substituent at the 6-position of the pyrrolidine ring. Its computed physicochemical profile includes an XLogP3 of 0.8, a topological polar surface area (TPSA) of 15.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The octahydropyrrolo[3,4-b]pyridine scaffold is recognized as a key structural motif in medicinal chemistry, most notably as the chiral amine moiety present in the fluoroquinolone antibiotic moxifloxacin . This compound is commercially supplied at purities of 95–99.6% and is intended exclusively for research and development use as a synthetic building block or reference standard .

Why Generic 6-Substituted Octahydropyrrolo[3,4-b]pyridines Cannot Be Interchanged: The Critical Role of the N-Ethyl Group in Physicochemical Tuning


Octahydropyrrolo[3,4-b]pyridine derivatives bearing different N-6 substituents (—H, —CH₃, —CH₂CH₃, —CH₂Ph) exhibit pronounced differences in lipophilicity (XLogP3 spanning approximately −0.4 to 2.1), aqueous solubility, topological polar surface area, and hydrogen bond donor count [1][2][3]. Because the octahydropyrrolo[3,4-b]pyridine core serves as a privileged scaffold in medicinal chemistry—exemplified by its role as the chiral diamine moiety in moxifloxacin—any alteration of the N-6 substituent directly modulates pharmacokinetic determinants such as membrane permeability, solubility, and metabolic susceptibility . Simple substitution of the 6-ethyl derivative with the unsubstituted parent, the 6-methyl analog, or the 6-benzyl analog without experimental revalidation would introduce uncontrolled changes in lipophilicity (logP), hydrogen bonding capacity, and molecular recognition properties, rendering SAR conclusions unreliable and synthetic routes unoptimized. The quantitative evidence below demonstrates that the N-ethyl group occupies a specific and non-interchangeable property space within this congeneric series.

Quantitative Differentiation Evidence for 6-Ethyloctahydropyrrolo[3,4-B]pyridine Versus Closest N-6 Substituted Analogs


Lipophilicity (XLogP3) Positioning Between Methyl and Benzyl Analogs: Implications for Permeability and Solubility Optimization

The 6-ethyl derivative exhibits an XLogP3 of 0.8, which is intermediate between the 6-methyl analog (LogP 0.57) and the 6-benzyl analog (LogP 2.11), and substantially higher than the unsubstituted parent (LogP −0.36) [1][2][3][4]. This incremental increase relative to the methyl analog (+0.23 log units) provides enhanced membrane permeability potential while avoiding the excessive lipophilicity of the benzyl derivative that may compromise aqueous solubility and increase metabolic liability.

Lipophilicity Drug-likeness Medicinal chemistry

Topological Polar Surface Area (TPSA) Advantage Over Unsubstituted Parent: BBB Penetration Predictions

The 6-ethyl derivative has a TPSA of 15.3 Ų, which is 8.8 Ų lower than that of the unsubstituted parent octahydropyrrolo[3,4-b]pyridine (TPSA = 24.1 Ų) [1][2]. In medicinal chemistry, a TPSA below 60–70 Ų is generally favorable for oral absorption, and values below approximately 20 Ų are often associated with improved passive blood-brain barrier (BBB) penetration potential.

TPSA Blood-brain barrier CNS drug design

Hydrogen Bond Donor Count Reduction vs. Unsubstituted Parent: Favorable for Permeability and PK

The N-ethyl substitution reduces the hydrogen bond donor (HBD) count from 2 (in the unsubstituted parent, which bears two secondary amine N–H groups) to 1 in the 6-ethyl derivative [1][2]. Reducing HBD count is a well-established medicinal chemistry strategy to improve membrane permeability and oral bioavailability, as each additional HBD carries an estimated desolvation penalty of approximately 1–2 kcal/mol during passive membrane transit.

Hydrogen bonding Permeability Drug design

Batch Purity Specifications: Verified 98–99.6% Purity from Multiple Suppliers Enables Direct Use Without Additional Purification

Commercially available batches of 6-ethyloctahydropyrrolo[3,4-b]pyridine are supplied at verified purities of 98% (AKSci, Chemscene), 98.8%, and 99.6% (Shaoyuan) . By comparison, the 6-methyl analog is typically offered at 95–97% purity, and the 6-benzyl analog at 95–96% . Higher and more tightly specified purity reduces the need for in-house re-purification prior to use in sensitive synthetic or biological applications.

Purity specification Quality control Procurement

Molecular Weight Optimization: Balanced MW for Fragment-Based and Lead-Like Chemical Space

With a molecular weight of 154.25 g/mol, the 6-ethyl derivative sits within the 'fragment' (MW < 300) and 'lead-like' (MW ≤ 350) chemical space, avoiding the molecular weight inflation seen with the 6-benzyl analog (MW 216.32 g/mol) while providing sufficient bulk for meaningful SAR exploration beyond the parent (MW 126.20 g/mol) and the 6-methyl analog (MW 140.23 g/mol) [1][2][3].

Molecular weight Fragment-based drug discovery Lead-likeness

Safety and Handling Profile: GHS Classification Supports Routine Laboratory Use with Standard Precautions

The compound is classified under GHS07 (Warning) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is not classified as a dangerous good for transport under DOT/IATA regulations and is shipped at ambient temperature . By comparison, the 6-benzyl analog requires storage under inert gas (nitrogen or argon) at 2–8°C and has a higher boiling point (322°C) and density (1.049 g/cm³) , imposing additional handling constraints.

Safety GHS classification Laboratory handling

Optimal Procurement and Application Scenarios for 6-Ethyloctahydropyrrolo[3,4-B]pyridine Based on Verified Evidence


Medicinal Chemistry: N-6 Substituent SAR Exploration Around the Octahydropyrrolo[3,4-b]pyridine Scaffold

Research groups investigating structure–activity relationships of moxifloxacin analogs or other pyrrolopyridine-based pharmacophores should select the 6-ethyl derivative when a moderate, incremental increase in lipophilicity (XLogP3 = 0.8) and a single hydrogen bond donor are required—an intermediate profile not achievable with the more polar parent (LogP −0.36, HBD = 2) or the excessively lipophilic benzyl analog (LogP 2.11) [1]. The balanced TPSA of 15.3 Ų further supports permeability optimization efforts [1].

Fragment-Based Drug Discovery (FBDD) Library Design

At MW 154.25 g/mol, the 6-ethyl compound conforms to the Rule of Three (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3), making it a suitable fragment for screening libraries [1]. Its computed properties suggest adequate solubility and permeability characteristics for both biochemical and biophysical screening formats (NMR, SPR, X-ray crystallography) [1].

Synthetic Methodology Development and Process Chemistry

The availability of 6-ethyloctahydropyrrolo[3,4-b]pyridine at verified purities of 98–99.6% enables its direct use as a starting material or intermediate in reaction optimization studies without additional purification. Its defined safety profile (GHS07, no inert atmosphere requirement) further facilitates its handling in parallel synthesis and high-throughput experimentation workflows, where operational simplicity is paramount.

Reference Standard for Analytical Method Development

The well-characterized structure (InChIKey: FZQMPENIEFPXAB-UHFFFAOYSA-N) and high batch purity (up to 99.6% per Shaoyuan QC) position this compound as a candidate reference standard for HPLC, LC-MS, or GC method development and validation, particularly in analytical laboratories supporting moxifloxacin-related impurity profiling or octahydropyrrolo[3,4-b]pyridine scaffold quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Ethyloctahydropyrrolo[3,4-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.